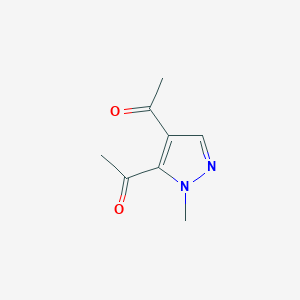![molecular formula C12H13FN4O B2586834 1-[(4-Fluorophenyl)methyl]-3-(1-methylpyrazol-3-yl)urea CAS No. 2327159-44-2](/img/structure/B2586834.png)
1-[(4-Fluorophenyl)methyl]-3-(1-methylpyrazol-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-Fluorophenyl)methyl]-3-(1-methylpyrazol-3-yl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly referred to as FMU and is a urea derivative that has been synthesized through a specific method. The purpose of
科学的研究の応用
FMU has potential applications in various areas of scientific research. It has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. FMU has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Additionally, FMU has been studied for its potential use as an analgesic agent, as it has been shown to reduce pain in animal models.
作用機序
The mechanism of action of FMU is not fully understood, but it has been proposed that it may act through the inhibition of specific enzymes or receptors. For example, FMU has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. FMU has also been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression.
Biochemical and Physiological Effects
FMU has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. FMU has also been shown to reduce the activity of specific enzymes, such as COX-2 and HDAC. Additionally, FMU has been shown to reduce the growth of cancer cells and induce apoptosis.
実験室実験の利点と制限
FMU has several advantages for lab experiments. It is a well-established compound with a known synthesis method, making it easy to obtain and study. Additionally, FMU has been extensively studied in the scientific literature, providing a wealth of information on its properties and potential applications. However, there are also limitations to the use of FMU in lab experiments. For example, FMU has been shown to have low solubility in water, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of FMU. One area of interest is the development of FMU as an anticancer agent. Further studies are needed to elucidate the mechanism of action of FMU and its potential use in cancer therapy. Additionally, FMU may have potential applications in the treatment of other diseases, such as inflammatory disorders and pain. Further studies are needed to explore these potential applications. Finally, the synthesis method of FMU may be further optimized to improve its yield and purity.
合成法
FMU has been synthesized through a specific method that involves the reaction of 4-fluorobenzylamine with 1-methylpyrazole-3-carboxylic acid to form 1-(4-fluorobenzyl)-3-(1-methylpyrazol-3-yl)urea. This compound is then further reacted with sodium hydride and methyl iodide to form FMU. The synthesis method of FMU is well-established and has been extensively studied in the scientific literature.
特性
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(1-methylpyrazol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN4O/c1-17-7-6-11(16-17)15-12(18)14-8-9-2-4-10(13)5-3-9/h2-7H,8H2,1H3,(H2,14,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIRQAKQRKHSKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-fluorophenyl)methyl]-3-(1-methyl-1H-pyrazol-3-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


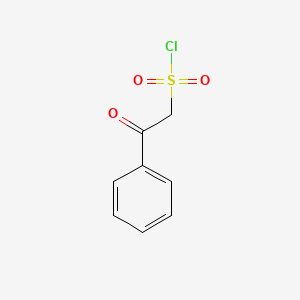
![2-(4-Chlorophenyl)-5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B2586753.png)
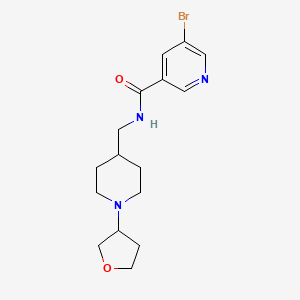

![Ethyl 2-(4,7,8-trimethyl-1,3-dioxo-2-propylpurino[7,8-a]imidazol-6-yl)acetate](/img/structure/B2586760.png)
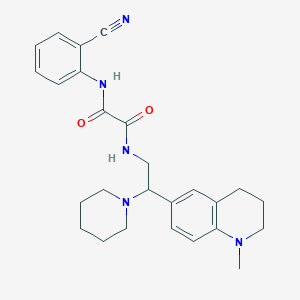
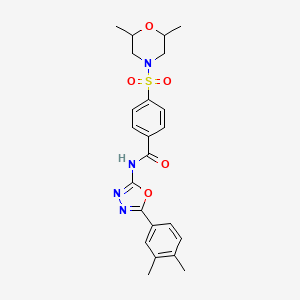
![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2586766.png)
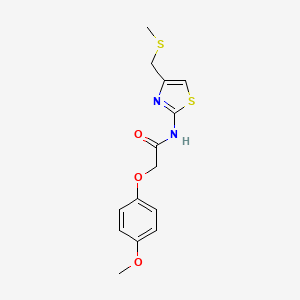
![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2586770.png)
![4-((2-([1,1'-biphenyl]-4-yl)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2586771.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2586772.png)
